![molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7](/img/structure/B1339882.png)
2,3,4-Trichloro-5-fluorobenzoic acid
Overview
Description
2,3,4-Trichloro-5-fluorobenzoic acid is a specialty chemical . It is a derivative of benzoic acid with three chlorine substituents and one fluorine substituent . It is used as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals .
Synthesis Analysis
The synthesis of 2,3,4-Trichloro-5-fluorobenzoic acid can be achieved through a series of chemical reactions. One method involves the use of thionyl chloride. In this process, 2,3,4-trichloro-5-fluorobenzoic acid is introduced into thionyl chloride at room temperature, and the mixture is refluxed until the gas evolution ceases. The excess thionyl chloride is then removed by distillation.Molecular Structure Analysis
The molecular formula of 2,3,4-Trichloro-5-fluorobenzoic acid is C7H2Cl3FO2 . The molecular weight is 243.45 g/mol . The structure consists of a benzoic acid core with three chlorine atoms and one fluorine atom attached .Chemical Reactions Analysis
2,3,4-Trichloro-5-fluorobenzoic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the halogen substituents. For example, it can participate in transition metal-catalyzed C-H activation reactions .Scientific Research Applications
Synthesis of Quinolone-3-carboxylic Acid Derivatives
This compound is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have recently attracted attention due to their high activity and favorable pharmacokinetic properties as antibacterial agents . The synthesis process involves nitration, selective reduction, diazotisation, and chlorination .
Synthesis of Antibacterials
Tetrahalogenated benzoic acid derivatives, which can be synthesized from “2,3,4-Trichloro-5-fluorobenzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials . This is particularly important in the course of research on biologically active compounds .
Synthesis of Biologically Active Compounds
Fluoroarenes, which can be synthesized from “2,3,4-Trichloro-5-fluorobenzoic acid”, are versatile components of many synthetic biologically active compounds and functional materials . This makes “2,3,4-Trichloro-5-fluorobenzoic acid” a valuable compound in the field of medicinal chemistry .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
“2,3,4-Trichloro-5-fluorobenzoic acid” can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid
“2,3,4-Trichloro-5-fluorobenzoic acid” can also be used in the synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid . This compound was synthesized from the commercially available 2, 3, 4, 5-trifluorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Safety and Hazards
Future Directions
Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .
Mechanism of Action
Target of Action
It’s known that halogenated benzoic acids often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2,3,4-Trichloro-5-fluorobenzoic acid involves several chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trichloro-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .
properties
IUPAC Name |
2,3,4-trichloro-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADYKNXAUYNLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556661 | |
Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloro-5-fluorobenzoic acid | |
CAS RN |
115549-04-7 | |
Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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